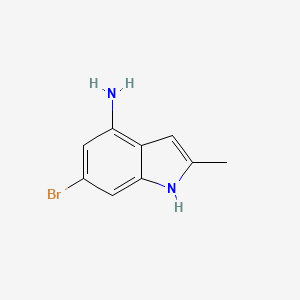

6-Bromo-2-methyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXGASYMFBVMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294465 | |

| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260385-32-7 | |

| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-4-amine, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromo 2 Methyl 1h Indol 4 Amine

Retrosynthetic Analysis of 6-Bromo-2-methyl-1H-indol-4-amine

A retrosynthetic approach to 6-Bromo-2-methyl-1H-indol-4-amine reveals several key bond disconnections that lead to plausible starting materials. The most logical disconnections involve the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus.

Primary Disconnections:

C-N Bond Disconnection: Breaking the N1-C2 and C3-C3a bonds suggests a strategy starting from a substituted aniline (B41778) and a three-carbon synthon.

C2-C3 Bond Disconnection: This approach points towards the cyclization of an ortho-substituted aniline derivative.

These disconnections pave the way for the application of several named indole syntheses, which are tailored based on the available starting materials and desired substitution pattern.

Approaches to the Indole Core Formation

The construction of the indole scaffold is a well-explored area of organic synthesis, with numerous methods available. The following sections discuss the most relevant strategies for the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole. wikipedia.orgyoutube.com

For the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine, the Fischer indole synthesis would involve the reaction of (3-bromo-5-aminophenyl)hydrazine with acetone (B3395972). The regioselectivity of the cyclization is a critical consideration, especially with substituted phenylhydrazines. sharif.edu The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, can significantly influence the reaction outcome. wikipedia.orgsharif.edu

A significant modification of this method, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the Fischer indole synthesis. wikipedia.org

| Reactants | Conditions | Product | Key Features |

| (3-bromo-5-aminophenyl)hydrazine, Acetone | Acid catalyst (e.g., HCl, H₂SO₄, PPA) | 6-Bromo-2-methyl-1H-indol-4-amine | Classic method, wide range of catalysts, potential regioselectivity issues. wikipedia.orgsharif.edu |

| Aryl bromide, Hydrazone | Palladium catalyst | Substituted indole | Buchwald modification, expands substrate scope. wikipedia.org |

Nenitzescu Indole Synthesis and its Relevance

The Nenitzescu indole synthesis is primarily used for the preparation of 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonate. wikipedia.org While not directly applicable to the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine due to the resulting substitution pattern, the principles of the reaction, involving a Michael addition followed by cyclization and elimination, are instructive for indole synthesis in general. wikipedia.org The reaction is typically performed in polar solvents. wikipedia.org

Palladium-Catalyzed C-N Bond-Forming Reactions

Modern synthetic methods often employ palladium catalysis for the efficient formation of C-N bonds. diva-portal.org In the context of synthesizing 6-Bromo-2-methyl-1H-indol-4-amine, a palladium-catalyzed intramolecular cyclization of a suitably substituted aniline derivative could be a powerful strategy. For instance, a 2-alkynyl-N,N-dimethylaniline can undergo intramolecular C(sp³)-H addition to the alkyne, followed by isomerization to yield a 3-substituted indole. organic-chemistry.org

Palladium-catalyzed reactions are also crucial for modifying existing indole cores. For example, the amination of halo-substituted purine (B94841) nucleosides has been achieved using palladium catalysts, demonstrating the utility of this approach for introducing amine functionalities. nih.gov

| Reaction Type | Catalyst System | Application | Reference |

| Intramolecular C-H Amination | Palladium(II) acetate/Ligand | Synthesis of indolines and indoles from 2-vinylanilines. organic-chemistry.org | organic-chemistry.org |

| Aryl Amination | Palladium(II) acetate/Xantphos | C-N bond formation in purine nucleosides. nih.gov | nih.gov |

| Tandem Addition/Cyclization | Palladium catalyst | Synthesis of indole skeletons from 2-(2-aminoaryl)acetonitriles and arylboronic acids. organic-chemistry.org | organic-chemistry.org |

Copper(II)-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-based methods for certain transformations. Copper(II)-catalyzed cyclization of 2-bromoaryl ketones with terminal alkynes has been shown to produce naphthyl aryl ethers through a 6-endo-dig cyclization. nih.gov While this specific reaction leads to a different heterocyclic system, the underlying principle of copper-catalyzed intramolecular cyclization could be adapted for indole synthesis.

Madelung Indole Synthesis and Variations

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce an indole. wikipedia.org The classical conditions are often harsh, but several modifications have been developed to improve the reaction's scope and mildness. wikipedia.orgresearchgate.net

For the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine, a potential precursor would be N-(2-amino-4-bromobenzyl)acetamide. The strong base would deprotonate both the amide nitrogen and the benzylic carbon, leading to cyclization. wikipedia.org

A significant improvement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents to effect the condensation of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org This modification is applicable to a wider range of substituted anilines. wikipedia.org Another variation involves the Wittig-Madelung indole synthesis, where an ortho-alkyl group is converted into a phosphonium (B103445) ylide to facilitate cyclization. researchgate.net

| Method | Starting Material | Conditions | Key Features |

| Classical Madelung | N-phenylamide | Strong base, high temperature | Harsh conditions, limited to 2-alkinylindoles. wikipedia.org |

| Smith-Modified Madelung | 2-alkyl-N-trimethylsilyl aniline | Organolithium reagent | Milder conditions, broader scope. wikipedia.org |

| Wittig-Madelung | (2-aminobenzyl)triphenylphosphonium salt | Base, acid anhydride/chloride | Facilitated cyclization via ylide formation. researchgate.net |

Regioselective Bromination Strategies for Indole Derivatives

The inherent reactivity of the indole ring, especially at the C-3 position, makes selective functionalization at other sites, such as the C-6 position, a significant synthetic challenge. Overcoming this requires specific strategies to direct the electrophilic attack of bromine to the desired carbon atom on the benzene (B151609) ring.

Direct bromination of simple indoles typically results in substitution at the electron-rich pyrrole ring, most commonly at the C-3 position. To achieve bromination at the C-6 position, the reactivity of the pyrrole ring must be tempered. This is often accomplished by introducing substituents at both the C-2 and C-3 positions, which can sterically and electronically disfavor attack on the five-membered ring, thereby promoting substitution on the benzene ring. frontiersin.org

One effective strategy involves the use of a precursor like methyl indolyl-3-acetate. Direct bromination of this substrate is not selective; however, by first introducing electron-withdrawing groups onto the indole nitrogen (N-1) and the C-3 acetyl group, the pyrrole ring is sufficiently deactivated. Subsequent reaction with molecular bromine can then lead to selective bromination at the C-6 position. researchgate.netnih.gov Computational studies using Fukui indices on certain indole derivatives have also helped to predict that the C-6 position is a highly reactive site for functionalization under specific catalytic conditions. acs.org

The most common and effective method to control the regioselectivity of indole bromination is the use of protecting groups, particularly on the indole nitrogen (N-1). researchgate.net By installing an electron-withdrawing protecting group, the nucleophilicity of the pyrrole ring is significantly reduced, which deactivates it towards electrophilic attack. This electronic shift makes the benzene ring the more favorable site for bromination.

Commonly used protecting groups for this purpose include tert-butyloxycarbonyl (BOC) and pivaloyl groups. acs.orgmdpi.org For instance, the bromination of N-BOC-3-methylindole with N-Bromosuccinimide (NBS) in the absence of a radical initiator leads to electrophilic substitution at the C-2 position. acs.org However, to achieve C-6 bromination, a more comprehensive strategy is often employed. In the synthesis of methyl 6-bromoindolyl-3-acetate, electron-withdrawing substituents were introduced at both the N-1 and C-3 positions of the starting material. This dual deactivation effectively shielded the pyrrole ring and directed the bromination to the C-6 position with high yield. researchgate.netnih.gov The pivaloyl group is particularly noteworthy as its steric bulk can protect both the N-1 and C-2 positions, thereby directing functionalization to other parts of the indole nucleus. mdpi.org

| Indole Substrate | Protecting Group(s) | Brominating Agent | Key Condition | Major Bromination Position | Reference |

|---|---|---|---|---|---|

| 3-Methylindole | None | NBS | Electrophilic | C-2 | acs.org |

| 3-Methylindole | N-tert-Butyloxycarbonyl (BOC) | NBS | Electrophilic | C-2 | acs.org |

| Methyl indolyl-3-acetate | N-COOMe and C-COOMe | Br₂ | Deactivation of pyrrole ring | C-6 | researchgate.netnih.gov |

| Indole-3-propionic acid | N-Pivaloyl | - | Directs subsequent acylation to C-4 | (N/A for bromination) | mdpi.org |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its solid nature and milder reactivity compared to liquid bromine. nih.govacs.orgmissouri.edu The outcome of reactions with NBS is highly dependent on the reaction conditions and the substrate's electronic properties.

For indole derivatives, NBS can participate in either electrophilic substitution or free-radical pathways. acs.orgacs.org

Electrophilic Bromination : In the absence of radical initiators, NBS acts as a source of an electrophilic bromine species. On electron-rich, unprotected indoles, this typically leads to substitution on the pyrrole ring, often at C-2. acs.org

Radical Bromination : In the presence of a radical initiator like AIBN (Azobisisobutyronitrile), NBS can facilitate the bromination of alkyl side chains, such as a methyl group at the C-3 position. acs.org

To achieve C-6 bromination using NBS, the pyrrole ring must first be deactivated using protecting groups as described previously. For example, after protecting the indole nitrogen, electrophilic bromination with NBS can be directed to the benzene ring. researchgate.netnih.gov The choice of an appropriate N-protecting group is crucial for controlling the regiochemical outcome of the bromination. acs.org

The choice of solvent plays a critical role in modulating the reactivity and selectivity of bromination reactions. Polar solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) can dissolve and activate polar N-bromoamide reagents like NBS, facilitating the bromination process. acs.org For instance, the regioselective bromination of some activated aromatic compounds has been successfully achieved using NBS in specific solvent systems. acs.org

In the context of achieving C-6 regioselectivity, specific solvent choices have been documented. The successful C-6 bromination of a doubly protected methyl indolyl-3-acetate derivative was carried out in carbon tetrachloride (CCl₄). researchgate.netnih.gov The low polarity of CCl₄ can influence the nature of the brominating species and the stability of reaction intermediates, thereby contributing to the observed regioselectivity. Furthermore, solvent choice has been shown to be a deciding factor in the regioselective alkylation of indoles, capable of directing the reaction to either the C-6 or N-1 position, highlighting the powerful influence of the reaction medium on selectivity. acs.orgnih.gov

Introduction of the Amino Group at the C-4 Position

Functionalization of the indole C-4 position is notoriously difficult due to its relative inertness compared to other positions. rsc.orgnih.gov Direct electrophilic amination is not a feasible route. Therefore, modern synthetic chemistry relies heavily on transition-metal-catalyzed C-H activation strategies to install an amino group or a precursor at this challenging site.

Recent advances have demonstrated that the C-4 position can be accessed through directed C-H functionalization. These methods typically involve the installation of a directing group on the indole, usually at the C-3 or N-1 position, which chelates to a transition metal catalyst and guides the functionalization to the ortho C-4 position. nih.govacs.org

Several catalytic systems have been developed for this purpose:

Rhodium and Iridium Catalysis : Iridium(III) and Rhodium(III) catalysts have been effectively used for the C-4 amidation of indoles. rsc.orgresearchgate.net These reactions often employ a directing group, such as a formyl or acetyl group at the C-3 position, to steer the catalyst to the C-4 C-H bond. The amidation can be achieved using reagents like dioxazolones or sulfonyl azides as the nitrogen source. rsc.orgresearchgate.net

Ruthenium Catalysis : Ruthenium(II)-catalyzed C-H functionalization has also been applied for C-4 functionalization, again relying on a directing group strategy. rsc.org

Palladium Catalysis : Palladium-catalyzed reactions offer alternative routes. One innovative approach involves an ortho-amination/ipso-Heck cyclization cascade between an aryl iodide and an N-benzoyloxy allylamine (B125299) to construct a C-4 substituted indole. nih.gov Another palladium-catalyzed method facilitates the synthesis of 4-aminoindoles via an ortho-amination of 2-iodoanilines followed by cyclization. nih.gov

Metal-Free Borylation : An alternative, transition-metal-free strategy involves the directed C-H borylation of the indole at the C-4 position. This is achieved by installing a directing group at the C-3 position. The resulting C-4 borylated indole is a versatile intermediate that can be subsequently converted into a C-4 aminoindole through established chemical transformations. acs.org

| Catalytic System | Directing Group (Position) | Nitrogen Source | Reaction Type | Reference |

|---|---|---|---|---|

| Iridium(III) | Aldehyde (C-3) | Dioxazolones | C-H Amidation | researchgate.net |

| Rhodium(III) | Trifluoroacetyl (C-3) | (for alkenylation) | C-H Alkenylation | nih.gov |

| Ruthenium(II) | Carbonyl (C-3) | Dioxazolones | C-H Diamidation (C4/C5) | rsc.org |

| Palladium(0) | (ortho-iodoaniline precursor) | N-Benzoyloxy allylamine | ortho-Amination/Heck Cyclization | nih.gov |

| Metal-Free (BBr₃) | Pivaloyl (C-3) | (Borylation intermediate) | C-H Borylation | acs.org |

Reduction of Nitro Precursors to Amines

A common and effective strategy for the synthesis of aminoindoles involves the chemical reduction of a corresponding nitro-substituted indole precursor. In the context of 6-Bromo-2-methyl-1H-indol-4-amine, this would typically involve the reduction of 6-bromo-2-methyl-4-nitro-1H-indole. This transformation is a crucial step that converts the electron-withdrawing nitro group into the electron-donating amino group, significantly altering the electronic properties of the indole ring.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired yield, selectivity, and compatibility with other functional groups present in the molecule. Common reagents and conditions include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is often considered a "clean" reduction method as the only byproduct is water.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and cost-effective choices for nitro group reductions.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be utilized for the reduction of nitroindoles.

The efficiency of these reductions can sometimes be influenced by the steric and electronic environment of the nitro group. For instance, the reduction of some nitroindoles has been shown to be less efficient with certain reagents. researchgate.net

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of an amino group onto an aromatic ring can also be achieved through nucleophilic substitution reactions. studymind.co.uklibretexts.orglibretexts.orgsavemyexams.comdocbrown.info In this approach, a suitable leaving group on the indole nucleus is displaced by an amine nucleophile or its synthetic equivalent. While direct displacement of a halide by ammonia (B1221849) or an amine can be challenging on an aryl halide, specialized methods can facilitate this transformation.

One such method is the Gabriel synthesis , which utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This method involves the N-alkylation of potassium phthalimide with a suitable halo-substituted indole, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This approach avoids the common problem of over-alkylation that can occur when using ammonia directly. libretexts.org

The reactivity of the halogenoalkane is a key factor, with the carbon-halogen bond becoming more susceptible to nucleophilic attack as the halogen's electronegativity decreases. studymind.co.uk The reaction typically involves the nucleophilic attack of the amine's lone pair of electrons on the partially positive carbon atom of the halogenoalkane. studymind.co.ukdocbrown.info

Buchwald–Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgyoutube.com This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency. youtube.com

This methodology has been successfully applied to the amination of various bromoindoles, demonstrating its utility in the synthesis of aminoindole derivatives. beilstein-journals.orgacs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to optimize the yield and selectivity for a specific substrate. beilstein-journals.orgacs.org

Strategies for Methylation at the C-2 Position

The introduction of a methyl group at the C-2 position of the indole ring is another key aspect of the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine. This can be achieved either during the formation of the indole ring itself or through post-cyclization modification.

Introduction of Methyl Group during Indole Ring Formation

Several classic indole syntheses can be adapted to introduce a methyl group at the C-2 position by selecting the appropriate starting materials.

Fischer Indole Synthesis: This widely used method involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in By using a phenylhydrazone derived from acetone or another methyl ketone, a 2-methylindole (B41428) can be synthesized. The regioselectivity of this reaction can be a concern with unsymmetrical ketones. bhu.ac.inacs.org

Madelung Synthesis: This method involves the base-catalyzed cyclization of an N-acyl-o-toluidine. bhu.ac.in If the acyl group is an acetyl group, a 2-methylindole will be formed. Modern variations of this reaction utilize milder conditions, making it more amenable to substrates with sensitive functional groups. bhu.ac.in

Reissert Indole Synthesis: This multi-step synthesis starts with the condensation of o-nitrotoluene with diethyl oxalate, which ultimately leads to the formation of a 2-carboxyindole derivative that can be further manipulated. bhu.ac.in

Post-Cyclization Methylation Procedures

Alternatively, the methyl group can be introduced onto a pre-formed indole ring. Direct C-H methylation of indoles is a challenging but increasingly feasible approach.

Palladium-Catalyzed Direct C-2 Methylation: Recent research has demonstrated the direct methylation of the C-2 position of indoles using a palladium catalyst with a removable directing group on the indole nitrogen. rsc.orgnih.gov This method offers a site-specific approach to C-2 functionalization.

Iridium-Catalyzed C-2 Site-Selective Methylation: Another strategy involves the use of an iridium catalyst with a directing group to achieve selective methylation at the C-2 position. nih.govrsc.org This method can discriminate between different C-H bonds on the indole ring. nih.govrsc.org

Alkylation with Methyl Iodide: While direct alkylation of indole with methyl iodide can be complex and lead to a mixture of products, including N-methylation and over-alkylation, it can be a viable method under controlled conditions. bhu.ac.in

Total Synthesis Pathways for 6-Bromo-2-methyl-1H-indol-4-amine

A plausible total synthesis of 6-Bromo-2-methyl-1H-indol-4-amine would strategically combine the aforementioned reactions. One potential retrosynthetic approach is outlined below:

Retrosynthetic Analysis:

A logical disconnection would involve the late-stage reduction of a nitro group to form the amine and a separate step for the introduction of the C-2 methyl group.

Forward Synthesis:

Nitration of 6-bromoindole (B116670): The synthesis could commence with the nitration of commercially available 6-bromoindole to introduce a nitro group, likely at the 4-position, to yield 6-bromo-4-nitro-1H-indole.

Introduction of the C-2 Methyl Group: The resulting 6-bromo-4-nitro-1H-indole could then be subjected to a C-2 methylation procedure. This could potentially be achieved through a directed methylation strategy or by converting the indole into a suitable precursor for a classical indole synthesis that incorporates the methyl group.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group in the 6-bromo-2-methyl-4-nitro-1H-indole intermediate to the desired 4-amino group, yielding the target compound, 6-Bromo-2-methyl-1H-indol-4-amine.

This general pathway allows for flexibility in the choice of specific reagents and conditions for each transformation, enabling optimization for yield and purity. The synthesis of related bromoindole derivatives has been documented in the literature, providing a foundation for the development of a robust synthetic route to 6-Bromo-2-methyl-1H-indol-4-amine. nih.govgoogle.com

Linear Synthetic Routes

A linear synthesis involves the sequential modification of a starting material through a series of chemical reactions to build the target molecule step-by-step. A plausible linear route to 6-Bromo-2-methyl-1H-indol-4-amine could commence from a commercially available substituted toluene.

One potential linear strategy is a variation of the Batcho-Leimgruber indole synthesis. This could start with 3-Bromo-5-nitrotoluene.

Plausible Linear Synthetic Pathway:

Formylation: The synthesis could begin with the formylation of 3-Bromo-5-nitrotoluene to introduce a dimethylaminovinyl group, a key precursor for the indole ring.

Reduction of Nitro Group: The nitro group is then selectively reduced to an amine. This step must be chemoselective to avoid reduction of the bromo-substituent.

Cyclization and Aromatization: Acid-catalyzed cyclization of the resulting intermediate, followed by elimination of dimethylamine, would yield 6-Bromo-4-nitro-2-methyl-1H-indole.

Final Reduction: The final step would be the reduction of the C4-nitro group to the desired 4-amino functionality, yielding 6-Bromo-2-methyl-1H-indol-4-amine.

Table 1: Illustrative Linear Synthesis Steps

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Formylation | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 1-Bromo-3-(2-(dimethylamino)vinyl)-5-nitrobenzene |

| 2 | Nitro Reduction | Fe / NH₄Cl | 5-Bromo-3-(2-(dimethylamino)vinyl)aniline |

| 3 | Cyclization | Acid (e.g., H₂SO₄) | 6-Bromo-2-methyl-4-nitro-1H-indole |

| 4 | Nitro Reduction | H₂, Pd/C | 6-Bromo-2-methyl-1H-indol-4-amine |

Convergent Synthetic Approaches

Convergent syntheses involve the independent preparation of two or more fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules. For 6-Bromo-2-methyl-1H-indol-4-amine, a convergent strategy could involve a Fischer indole synthesis. wikipedia.org

Plausible Convergent Synthetic Pathway (Fischer Indole Synthesis):

Fragment 1 Synthesis: Preparation of 3-bromo-5-nitrophenylhydrazine from 3-bromo-5-nitroaniline.

Fragment 2: Propanal (or its equivalent) serves as the second fragment.

Condensation and Cyclization: The two fragments are reacted under acidic conditions. The initial condensation forms a hydrazone. This intermediate, upon heating in the presence of an acid catalyst (like polyphosphoric acid or zinc chloride), undergoes a acs.orgacs.org-sigmatropic rearrangement followed by elimination of ammonia to construct the indole ring, yielding 6-bromo-4-nitro-2-methyl-1H-indole. wikipedia.org

Final Reduction: As with the linear route, the final step is the reduction of the nitro group to an amine.

Another convergent approach could be a palladium-catalyzed cross-coupling reaction, where a pre-functionalized aniline and a suitable coupling partner are joined to form the indole core. organic-chemistry.org

Advanced Synthetic Considerations

The synthesis of complex molecules like 6-Bromo-2-methyl-1H-indol-4-amine requires overcoming challenges related to selectivity and efficiency.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Chemoselectivity: In syntheses involving multiple functional groups, chemoselectivity is paramount. For instance, during the reduction of a nitro-bromo-substituted intermediate, the conditions must be chosen carefully to reduce the nitro group without causing hydrodebromination (loss of the bromine atom).

Regioselectivity: This is crucial for ensuring the correct arrangement of substituents. In the Fischer indole synthesis, for example, the use of an unsymmetrical ketone could lead to a mixture of regioisomeric indoles. acs.orgnih.gov The choice of acid catalyst and reaction conditions can influence this outcome. chempedia.info For the synthesis of 4-substituted indoles specifically, directed C-H activation strategies using a directing group at a suitable position on the indole precursor can provide high regioselectivity. nih.gov

Stereoselectivity: The target molecule, 6-Bromo-2-methyl-1H-indol-4-amine, is achiral. Therefore, stereoselectivity is not a concern for the final product. However, if any chiral catalysts or reagents were used in the synthetic sequence, their influence on the formation of any chiral intermediates would need to be considered.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.com Addition and rearrangement reactions, such as the acs.orgacs.org-sigmatropic rearrangement in the Fischer indole synthesis, are inherently more atom-economical than substitution or elimination reactions which generate stoichiometric byproducts. nih.gov

Reaction efficiency is also assessed by other metrics:

Yield: The amount of product obtained.

E-Factor (Environmental Factor): The mass ratio of waste to the desired product. A lower E-factor signifies a greener process.

Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product.

Modern synthetic strategies aim to maximize atom economy and minimize the E-Factor and PMI by using catalytic reactions and minimizing the use of stoichiometric reagents and solvents. acs.org For example, palladium-catalyzed cyclization of N-aryl imines using molecular oxygen as the oxidant is an atom-economic method for indole synthesis. thieme-connect.com

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Transformation | Atom Economy | Example in Indole Synthesis |

| Addition | A + B → C | 100% | Diel's-Alder cycloaddition to form a precursor. |

| Rearrangement | A → B | 100% | acs.orgacs.org-Sigmatropic rearrangement in Fischer synthesis. wikipedia.org |

| Substitution | A-B + C → A-C + B | < 100% | Bromination of an indole precursor. |

| Elimination | A → B + C | < 100% | Elimination of ammonia in the final step of Fischer synthesis. wikipedia.org |

Green Chemistry Principles in the Synthesis of Indole Derivatives

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. primescholars.comtandfonline.com The synthesis of indole derivatives, including 6-Bromo-2-methyl-1H-indol-4-amine, can benefit from the application of these principles.

Key green chemistry considerations include:

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. Many modern indole syntheses rely on catalysts based on palladium, copper, or ruthenium. thieme-connect.comacs.org

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents is a core principle. Research into performing indole syntheses in greener solvents like water, ethanol, or even under solvent-free conditions is ongoing. beilstein-journals.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can sometimes offer a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. tandfonline.comtandfonline.com

Designing for Degradation: While not directly related to the synthesis itself, designing the final molecule to be biodegradable after its use is a long-term sustainability goal.

By integrating these principles, the synthesis of 6-Bromo-2-methyl-1H-indol-4-amine and other valuable indole derivatives can be made more efficient and sustainable. researchgate.net

Reaction Mechanisms and Derivatization of 6 Bromo 2 Methyl 1h Indol 4 Amine

Reactivity Profile of the Bromine Substituent

The bromine atom at the C-6 position of the indole (B1671886) ring is a key site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at Brominated Positions

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the reactivity of the C-6 bromine atom in 6-bromo-2-methyl-1H-indol-4-amine can be influenced by the electron-donating nature of the indole ring system and the amino group. However, specific examples of nucleophilic substitution at this position for this particular compound are not extensively documented in publicly available literature. In related bromoindole systems, such reactions typically require harsh conditions or activation by strong electron-withdrawing groups elsewhere on the ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

The bromine substituent at C-6 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, in particular, is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at this position. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves the reaction of the bromoindole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. researchgate.net

While specific examples for 6-Bromo-2-methyl-1H-indol-4-amine are scarce, the Suzuki-Miyaura reaction of other bromoindoles is well-established. For instance, 5-bromoindole (B119039) has been successfully coupled with phenylboronic acid using a palladium nanoparticle catalyst. Similarly, unprotected ortho-bromoanilines have been shown to undergo Suzuki-Miyaura coupling with a variety of boronic esters. organic-chemistry.org These examples suggest that 6-Bromo-2-methyl-1H-indol-4-amine would be a viable substrate for such transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoarenes

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |

| 2 | Unprotected ortho-bromoanilines | Various boronic esters | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: This table presents generalized conditions for related compounds due to the lack of specific data for 6-Bromo-2-methyl-1H-indol-4-amine.

Reactivity of the Amino Group at C-4

The primary amino group at the C-4 position is a versatile functional handle, readily undergoing a variety of reactions to form new nitrogen-carbon and nitrogen-heteroatom bonds.

Acylation, Alkylation, and Arylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, susceptible to reaction with various electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a base is often necessary to neutralize the hydrogen halide byproduct.

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the C-4 amino group allows for its conversion into a range of important functional groups.

Amides: As mentioned, amides are readily formed by the reaction of the amine with acylating agents like acyl chlorides or by using coupling reagents to facilitate the reaction with carboxylic acids. nih.gov

Ureas: Ureas can be synthesized by reacting the amino group with isocyanates. The nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the urea (B33335) derivative. nih.gov Alternatively, phosgene (B1210022) or its equivalents can be used to first form a carbamoyl (B1232498) chloride, which then reacts with another amine. nih.gov

Thioureas: Similarly, thioureas are prepared by the reaction of the amino group with isothiocyanates. The reaction mechanism is analogous to urea formation, with the amine attacking the electrophilic carbon of the isothiocyanate. nih.gov The synthesis of thiourea (B124793) derivatives of tryptamine, for example, is achieved by the condensation of 2-(1H-indol-3-yl)ethanamine with various isothiocyanates. nih.gov

Table 2: General Reactions of the Amino Group

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride (R-COCl) | Amide (R-CONH-Indole) |

| Alkylation | Alkyl halide (R-X) | Secondary amine (R-NH-Indole) |

| Arylation | Aryl halide (Ar-X) | Secondary amine (Ar-NH-Indole) |

| Urea Formation | Isocyanate (R-N=C=O) | Urea (R-NH-CO-NH-Indole) |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | Thiourea (R-NH-CS-NH-Indole) |

Note: This table provides a general overview of the expected reactivity. "Indole" represents the 6-Bromo-2-methyl-1H-indol-4-yl moiety.

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom within the indole ring (N-1) also possesses a lone pair of electrons and can participate in various chemical reactions, most notably N-alkylation. The acidity of the N-H proton allows for its removal by a base, generating an indolide anion which is a strong nucleophile.

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). akademisains.gov.my The choice of base and reaction conditions can influence the regioselectivity of alkylation, particularly in indole systems with multiple reactive sites. For instance, in the synthesis of certain indole-based inhibitors, 6-bromoindole (B116670) is first deprotonated with NaH in DMF, followed by the addition of an alkylating agent to functionalize the N-1 position.

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position of the indole ring is not merely a passive substituent; it possesses its own distinct reactivity that can be exploited for further molecular elaboration.

The C-2 methyl group can be oxidized to introduce oxygen-containing functional groups, such as aldehydes or carboxylic acids. Reagents like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed for such transformations in related indole systems. This conversion provides a handle for further synthetic modifications, for instance, by forming imines or amides. A related compound, 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester, can be oxidized to the corresponding carboxylic acid, demonstrating the susceptibility of the indole system to oxidative conditions. smolecule.com

Under radical conditions, the methyl group can undergo halogenation. This typically involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or benzoyl peroxide. chemguide.co.uk This reaction proceeds via a free-radical chain mechanism, leading to the formation of a halomethyl derivative, such as (bromomethyl)benzene from methylbenzene. chemguide.co.uk This newly installed halogen provides a reactive site for subsequent nucleophilic substitution reactions, enabling the extension of the carbon chain or the introduction of other functional groups.

Table 2: Potential Reactions of the C-2 Methyl Group

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Oxidation | SeO₂ or DDQ | 6-Bromo-4-amino-1H-indole-2-carbaldehyde |

This table illustrates potential transformations based on known reactivity of similar structures.

Exploitation of the Indole Ring System for Further Transformations

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.inwikipedia.org The preferred site of attack is generally the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in

In 6-Bromo-2-methyl-1H-indol-4-amine, the directing effects of the existing substituents must be considered. The C-4 amino group is a powerful activating, ortho-, para-directing group, while the C-6 bromo group is a deactivating, ortho-, para-director. wikipedia.org The C-2 position is occupied by the methyl group, and the C-3 position is generally the most nucleophilic site in indoles. researchgate.net

Given these factors, incoming electrophiles are strongly directed to the positions activated by the amino group, namely C-5 and C-7 (ortho and para positions relative to the amino group are C-5 and C-7, respectively; however, C-3 is also ortho to the amino group and electronically favored). The most probable sites for electrophilic attack would be C-3, C-5, and C-7. For instance, iodination of a similar indole structure has been shown to occur at the C-4 position, indicating the powerful directing effect of substituents. While specific studies on nitration or sulfonation of 6-Bromo-2-methyl-1H-indol-4-amine are not widely reported, reactions like the Vilsmeier-Haack reaction (formylation, typically at C-3) or Friedel-Crafts acylation would be expected to occur at one of these activated positions. nii.ac.jp

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro or 7-Nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfonic acid or 7-Sulfonic acid derivative |

Predictions are based on general principles of electrophilic aromatic substitution on substituted indoles.

Cycloaddition Reactions Involving the Indole Core

Cycloaddition reactions represent a powerful class of pericyclic reactions that allow for the construction of complex cyclic systems in a single step. In the context of indole derivatives, these reactions typically involve the π-system of the indole nucleus acting as either a diene or a dienophile, or participating in [2+2] and 1,3-dipolar cycloadditions. The reactivity and selectivity of these transformations are highly dependent on the electronic nature of the substituents on the indole ring. For 6-Bromo-2-methyl-1H-indol-4-amine, the presence of an electron-donating amine group at the C4 position, a weakly electron-donating methyl group at the C2 position, and an electron-withdrawing bromine atom at the C6 position introduces a unique combination of electronic effects that influence its behavior in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ijcrcps.com The indole C2-C3 double bond can act as a dienophile, or the carbocyclic part of the indole can act as a diene.

In a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com The rate of the reaction is significantly increased by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com Conversely, inverse-electron-demand Diels-Alder reactions are favored between an electron-poor diene and an electron-rich dienophile. ijcrcps.com

For 6-Bromo-2-methyl-1H-indol-4-amine, the electron-donating 4-amino group enhances the electron density of the indole ring system, making it a more reactive diene in normal-demand Diels-Alder reactions. The weakly electron-donating 2-methyl group further contributes to this effect. The electron-withdrawing 6-bromo substituent, while deactivating the benzene (B151609) ring, has a less pronounced effect on the diene character of the pyrrole (B145914) moiety. Therefore, 6-Bromo-2-methyl-1H-indol-4-amine is expected to readily participate as the diene component in reactions with electron-deficient dienophiles such as maleimides, acrylates, and quinones.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the "ortho-para" rule, which can be rationalized by frontier molecular orbital (FMO) theory. masterorganicchemistry.comorganicchemistrydata.org In the case of 1-substituted dienes, the "ortho" and "para" products are generally favored. For 2-substituted dienes, the "para" product is typically the major isomer. masterorganicchemistry.com The substitution pattern of 6-Bromo-2-methyl-1H-indol-4-amine would lead to a complex interplay of electronic and steric factors directing the regiochemical outcome.

| Reactant A (Diene) | Reactant B (Dienophile) | Expected Reaction Type | Key Influencing Factors | Predicted Major Regioisomer(s) |

| 6-Bromo-2-methyl-1H-indol-4-amine | Maleimide | Normal-Demand Diels-Alder | Electron-donating 4-NH2 and 2-CH3 groups on the indole; electron-withdrawing groups on the dienophile. | Attack at the C4-C5 or C6-C7 positions of the indole, with the exact regiochemistry influenced by the interplay of all substituents. |

| 6-Bromo-2-methyl-1H-indol-4-amine | Acrylonitrile | Normal-Demand Diels-Alder | Enhanced nucleophilicity of the indole ring due to the 4-amino and 2-methyl groups. | "ortho" and "para" type adducts relative to the activating amino group. |

| 6-Bromo-2-methyl-1H-indol-4-amine | 1,2,4-Triazines | Inverse-Electron-Demand Diels-Alder | Electron-deficient nature of the triazine diene and the electron-rich indole dienophile. | The C2-C3 double bond of the indole would likely act as the dienophile. |

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. openstax.org These reactions are typically photochemically allowed, while thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted pericyclic reactions. youtube.com However, certain activated systems, such as ketenes, can undergo thermal [2+2] cycloadditions. libretexts.org

For indole derivatives, dearomative [2+2] cycloadditions provide access to cyclobutene-fused indolines. rsc.org These reactions can be promoted electrochemically or photochemically. rsc.orgnih.gov The success of these reactions often depends on the nature of the substituent on the indole nitrogen. N-acyl indoles, for instance, have been shown to undergo electrochemical [2+2] cyclization with alkynes. rsc.org

The electronic properties of 6-Bromo-2-methyl-1H-indol-4-amine, particularly the free amine at the N1 position and the electron-rich nature endowed by the 4-amino group, would likely influence its reactivity in [2+2] cycloadditions. Acylation of the indole nitrogen would likely be a prerequisite for many of these transformations to proceed efficiently.

| Reactant A | Reactant B | Reaction Type | Conditions | Expected Product |

| N-Acyl-6-bromo-2-methyl-1H-indol-4-amine | Alkyne | Electrochemical [2+2] Cycloaddition | Mild, oxidant-free, transition-metal-free | Cyclobutene-fused indoline (B122111) |

| N-Alkenoyl-6-bromo-2-methyl-1H-indol-4-amine | - | Intramolecular Photocatalytic [2+2] Cycloaddition | Visible light, photosensitizer | Polycyclic indoline derivative |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org They occur between a 1,3-dipole and a dipolarophile. organic-chemistry.org The indole nucleus can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides, azomethine ylides, and nitrones. numberanalytics.com

The reactivity in 1,3-dipolar cycloadditions is also governed by FMO theory, with the reaction rate being dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov The electron-rich nature of 6-Bromo-2-methyl-1H-indol-4-amine suggests it would react readily as the dipolarophile with electron-deficient 1,3-dipoles. The reaction would typically occur across the C2-C3 double bond of the indole.

The regioselectivity of the cycloaddition is determined by both electronic and steric factors. numberanalytics.com The substituents on both the 1,3-dipole and the dipolarophile play a crucial role in directing the orientation of the addition.

| Reactant A (Dipolarophile) | Reactant B (1,3-Dipole) | Expected Product Type | Key Influencing Factors |

| 6-Bromo-2-methyl-1H-indol-4-amine | Nitrile Oxide | Isoxazoline-fused indole | Electron-donating groups on the indole favoring reaction with the electron-deficient dipole. |

| 6-Bromo-2-methyl-1H-indol-4-amine | Azomethine Ylide | Pyrrolidine-fused indole | Nucleophilicity of the indole C2-C3 bond. |

| 6-Bromo-2-methyl-1H-indol-4-amine | Nitrone | Isoxazolidine-fused indole | The electronic nature of both reactants will determine the regiochemical outcome. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 6-Bromo-2-methyl-1H-indol-4-amine, specific chemical shifts (δ) are predicted based on the electronic effects of the substituents on the indole (B1671886) core.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the indole N-H, the aromatic protons, the C4-amine protons, and the C2-methyl protons. The bromine atom at C6, being electron-withdrawing, will deshield nearby protons, shifting their signals downfield. Conversely, the electron-donating amino group at C4 will shield adjacent protons, moving their signals upfield.

Key Predicted ¹H NMR Signals:

Indole N-H: A broad singlet is anticipated in the range of δ 8.0-9.0 ppm, a characteristic region for indole N-H protons.

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at C7 would likely appear as a doublet adjacent to the bromine-substituted C6. The proton at C5 would be a doublet, shifted upfield due to the influence of the C4-amino group. The proton at C3 is expected to be a singlet in the δ 6.0-6.5 ppm range.

Amine (NH₂) Protons: A broad singlet corresponding to the two amine protons is predicted to appear between δ 3.5-5.0 ppm. The exact position can vary with solvent and concentration.

Methyl (CH₃) Protons: A sharp singlet for the three protons of the C2-methyl group is expected around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromo-2-methyl-1H-indol-4-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-H (N-H) | 8.0 - 9.0 | Broad Singlet |

| 7-H | 7.0 - 7.3 | Doublet |

| 5-H | 6.5 - 6.8 | Doublet |

| 3-H | 6.0 - 6.5 | Singlet |

| 4-NH₂ | 3.5 - 5.0 | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. 6-Bromo-2-methyl-1H-indol-4-amine has nine unique carbon atoms, and a signal is expected for each. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms and substituents.

The carbon atom attached to the bromine (C6) is expected to have its signal shifted to a lower field (around δ 115 ppm) compared to an unsubstituted carbon. The carbon bearing the amino group (C4) would be shifted significantly downfield (δ 140-145 ppm), while the carbon attached to the methyl group (C2) would also appear downfield (δ 135-140 ppm).

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the relationship between the aromatic protons at C5 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., C3-H, C5-H, C7-H, and the CH₃ protons) to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For 6-Bromo-2-methyl-1H-indol-4-amine (C₉H₉BrN₂), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). The presence of bromine is readily identified by a characteristic isotopic pattern, where two peaks of nearly equal intensity appear, separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted HRMS Data for 6-Bromo-2-methyl-1H-indol-4-amine

| Molecular Formula | Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 6-Bromo-2-methyl-1H-indol-4-amine would be expected to show several characteristic absorption bands:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region. A sharp band around 3400 cm⁻¹ for the indole N-H stretch, and two medium-intensity bands for the symmetric and asymmetric stretches of the primary amine (-NH₂) group.

C-H Stretching: Signals for aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: An N-H bending vibration for the primary amine typically appears around 1600 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amine would be observed in the 1250-1360 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of 6-Bromo-2-methyl-1H-indol-4-amine be obtained, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the amine (-NH₂) and indole (N-H) groups of neighboring molecules, which govern the solid-state architecture. To date, no public crystal structure for this compound has been reported.

Spectroscopic and Analytical Characterization of 6-Bromo-2-methyl-1H-indol-4-amine

The comprehensive characterization of a chemical compound is fundamental to understanding its structural and electronic properties, which in turn dictate its behavior and potential applications. For the novel compound 6-Bromo-2-methyl-1H-indol-4-amine, a detailed analysis of its three-dimensional structure and purity is crucial. While specific experimental data for this particular molecule is not extensively available in public literature, we can infer its likely characteristics based on established principles and data from closely related indole derivatives.

The elucidation of the precise molecular architecture and the establishment of purity are critical steps in the characterization of any new chemical entity. For 6-Bromo-2-methyl-1H-indol-4-amine, this involves a combination of spectroscopic and chromatographic techniques.

While a specific crystal structure for 6-Bromo-2-methyl-1H-indol-4-amine is not publicly documented, analysis of related indole structures provides insight. The indole ring itself is inherently planar. The dihedral angles of interest would be those involving the substituents relative to the indole plane. For instance, the torsion angle involving the amine group's hydrogen atoms relative to the aromatic ring will be of significance. In similar structures, such as other substituted anilines, the planarity of the amine group with respect to the aromatic ring can vary.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the most stable conformation and the associated dihedral angles in the absence of experimental crystal structure data. For 6-Bromo-2-methyl-1H-indol-4-amine, these calculations would likely show a largely planar structure for the bicyclic indole core. The key dihedral angles defining the orientation of the methyl and amine substituents relative to this plane would be determined. It is expected that the amine group will exhibit some degree of pyramidalization, with specific dihedral angles defining the orientation of its hydrogen atoms.

Table 1: Predicted Key Dihedral Angles in 6-Bromo-2-methyl-1H-indol-4-amine (Illustrative)

| Dihedral Angle | Predicted Value (degrees) |

| C(3)-C(4)-N(4)-H | ~0 or ~180 (assuming near planarity) |

| C(1)-C(2)-C(CH3)-H | Staggered conformations expected |

Note: These values are illustrative and would require specific computational analysis for accurate determination.

The solid-state packing of 6-Bromo-2-methyl-1H-indol-4-amine will be governed by a variety of non-covalent interactions, which are critical for its crystal lattice energy and physical properties.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the indole and the -NH2 of the amine) and a hydrogen bond acceptor (the nitrogen of the amine group) suggests that hydrogen bonding will be a dominant intermolecular force. The amine group at position 4 can participate in hydrogen bonding both as a donor (N-H) and an acceptor (the lone pair on the nitrogen). The indole N-H group is also a potent hydrogen bond donor. It is highly probable that in the solid state, molecules of 6-Bromo-2-methyl-1H-indol-4-amine will form an extensive network of intermolecular hydrogen bonds. These could involve amine-amine interactions or amine-indole N-H interactions.

π-π Stacking: The planar, electron-rich indole ring system is well-suited for π-π stacking interactions. In the crystal lattice, it is anticipated that the indole rings of adjacent molecules will stack upon one another. The stacking distance and geometry (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic effects of the substituents. The bromine atom, being electron-withdrawing, and the electron-donating amine and methyl groups will modulate the electron density of the aromatic system, thereby influencing the nature of the π-π stacking. Analysis of crystal structures of other bromo- and methyl-substituted indoles often reveals such stacking arrangements. researchgate.net

Table 2: Potential Intermolecular Interactions in Solid 6-Bromo-2-methyl-1H-indol-4-amine

| Interaction Type | Donor/Acceptor or Involved Groups | Expected Significance |

| Hydrogen Bonding | N-H (amine) as donor, N (amine) as acceptor | High |

| Hydrogen Bonding | N-H (indole) as donor | High |

| π-π Stacking | Indole aromatic system | Moderate to High |

Ensuring the purity of a compound is paramount for its use in further research or applications. Liquid Chromatography (LC) and Gas Chromatography (GC) are standard methods for assessing the purity of organic compounds like 6-Bromo-2-methyl-1H-indol-4-amine.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a highly suitable technique for the purity analysis of this compound. A C18 column would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (likely in the range of 220-280 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, a single major peak would be expected. Some chemical suppliers indicate the availability of analytical data such as HPLC for this compound. bldpharm.combldpharm.com

Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Given the presence of the polar amine and indole N-H groups, derivatization might be necessary to improve its volatility and chromatographic behavior. Derivatizing agents that react with the active hydrogens would be employed. A capillary column with a non-polar or medium-polarity stationary phase would be used, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of any impurities.

Table 3: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile/Carrier Phase | Detection | Expected Result for Pure Sample |

| RP-HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV at 254 nm | Single major peak with >98% area |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Single major peak with characteristic mass spectrum |

Note: These conditions are illustrative and would require optimization for this specific compound.

Preclinical Pharmacological Investigations and Biological Activities

In Vivo Preclinical Studies (if applicable to closely related structures)

Efficacy in Animal Models of Disease

A study investigating the protective effects of an indole (B1671886) derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA), against cisplatin-induced organ damage in a rodent model demonstrated significant efficacy. nih.gov In this model, treatment with MMINA reversed the cisplatin-induced increases in nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative stress. nih.gov Furthermore, MMINA administration boosted the activity of antioxidant enzymes, including glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov The compound also showed anti-inflammatory effects by downregulating the expression of genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α in the liver, kidney, heart, and brain. nih.gov

Another study evaluated a potent indole derivative for its ability to inhibit Dengue virus (DENV) in an ICR sucking mouse model. Treatment with this compound was found to reduce DENV-induced pathology, including symptoms like ruffled fur, anorexia, severe paralysis, and lethargy in the infected mice. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

The pharmacokinetic properties of the indole derivative MMINA were assessed, and the compound was predicted to be a good drug-like molecule based on its physicochemical properties. nih.gov In silico docking and dynamic simulations supported the experimental findings, suggesting that its mechanism of action likely involves the inhibition of reactive oxygen species (ROS) and inflammation. nih.gov

In a separate investigation, a non-zwitterionic indole derivative developed as an HCV NS5B polymerase inhibitor demonstrated favorable in vivo properties in preclinical species. nih.gov Another indole derivative investigated for its antihypertensive properties showed a half-life of 19.9 hours and significant plasma concentration levels in pharmacokinetic studies, marking it as a strong candidate for further development. mdpi.com

Structure Activity Relationship Sar Studies

Impact of Bromine Substitution at C-6 on Biological Activity

The presence and position of halogen substituents on the indole (B1671886) ring are pivotal in modulating the biological activity of indole derivatives. The bromine atom at the C-6 position of 6-bromo-2-methyl-1H-indol-4-amine significantly influences its electronic properties and binding affinities.

Research on various indole-based compounds has consistently demonstrated that halogenation can enhance biological potency. For instance, in a series of indole-based inhibitors of HIV-1 fusion, the 6-bromoindole (B116670) moiety was a key component of highly active compounds. nih.gov The linkage of two 6-bromoindole units resulted in compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.gov

Furthermore, studies on 6-bromoindole derivatives have highlighted their potential as anti-inflammatory and antimicrobial agents. nih.govresearchgate.net For example, 6-bromoindolglyoxylamido-spermine has shown potent antimicrobial activity against Gram-positive bacteria and fungi, with its mechanism attributed to rapid membrane permeabilization. researchgate.net The substitution pattern on the indole ring, including the presence of a 6-bromo group, was found to be crucial for this activity.

The following table summarizes the antimicrobial activity of some 6-bromoindole derivatives, illustrating the impact of this substitution.

| Compound Name | Target Organism | Activity (MIC) |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 µM |

| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 µM |

| 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 µM |

| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 µM |

Role of the Methyl Group at C-2 in Ligand-Target Interactions

The C-2 position of the indole nucleus is a critical site for substitution, and the presence of a methyl group can significantly impact ligand-target interactions. Functionalization at C-2 is a key strategy in the design of bioactive indole derivatives. researchgate.net

The methyl group at C-2 can influence the molecule's lipophilicity, steric profile, and electronic distribution, thereby affecting its binding to target proteins. In many instances, the C-2 position is involved in creating all-carbon quaternary centers, which are pivotal structural motifs in various alkaloids with significant biological activities. nih.gov The introduction of a methyl group at C-2 can provide a crucial anchor point for interaction within a receptor's binding pocket.

While direct studies on the C-2 methyl group of 6-bromo-2-methyl-1H-indol-4-amine are specific to its target, the broader literature on indole derivatives suggests that even small alkyl groups at this position can be critical for maintaining or enhancing activity. For example, in the development of MreB inhibitors with antibacterial activity, the core structure often includes a substituted C-2 position. nih.gov

Significance of the Amino Group at C-4 for Receptor Binding and Efficacy

The C-4 position of the indole ring is a notoriously difficult position to functionalize, which makes C-4 substituted indoles, like 6-bromo-2-methyl-1H-indol-4-amine, of particular interest in medicinal chemistry. nih.govresearchgate.net The amino group at this position is expected to play a significant role in receptor binding and efficacy, primarily through its ability to form hydrogen bonds and salt bridges.

Specifically, C4-ethylamine indole derivatives have been identified as potent dopamine (B1211576) receptor agonists. nih.gov This suggests that the amino-containing substituent at the C-4 position can directly interact with key residues in the binding sites of G-protein coupled receptors. The basic nature of the amino group allows it to act as a proton acceptor or donor, facilitating strong electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) within the receptor. nih.gov

The development of synthetic strategies to access C4-aminoindoles has opened up new avenues for exploring their therapeutic potential, particularly in the context of neurological disorders. nih.gov The ability to modulate the nature of the amino group (primary, secondary, or tertiary) and the length of the alkyl chain provides a means to fine-tune the compound's affinity and selectivity for different receptor subtypes.

Influence of N-1 Substitution on Pharmacological Profile

The nitrogen atom at the N-1 position of the indole ring represents a key point for structural modification that can dramatically alter the pharmacological profile of the molecule. The presence of a hydrogen atom (N-H) versus an alkyl or other substituent at this position influences the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

In several classes of indole derivatives, an unsubstituted N-H is crucial for biological activity, as it can act as a hydrogen bond donor in interactions with a biological target. nih.gov For instance, in a study of anti-inflammatory indole derivatives, the nature of the N-1 substituent was a critical determinant of activity. nih.gov

Conversely, N-substitution can also lead to enhanced potency or altered selectivity for certain targets. The synthesis of N-substituted indole derivatives has been a common strategy in the development of antimicrobial and antileishmanial agents. nih.gov For example, in a series of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine analogs, methylation of the N-1 position was explored to understand its impact on antibacterial properties. nih.gov

The following table provides examples of how N-1 substitution can affect the biological activity of indole derivatives.

| Compound Series | N-1 Substituent | Observed Biological Effect |

| Indole-based chalcones | Substituted | Antimicrobial and antileishmanial activity |

| Indole-based hydrazide-hydrazones | Substituted | Significant activity against B. subtilis |

| Anti-inflammatory indoles | Varied hetero-cyclic moieties | Potent inhibition of COX-2 |

Conformational Analysis and its Implications for SAR

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis provides insights into the energetically favorable spatial arrangements of a molecule, which in turn dictates how it can fit into and interact with a receptor binding site. lumenlearning.com

For a molecule like 6-bromo-2-methyl-1H-indol-4-amine, the relative orientations of the bromine, methyl, and amino substituents are not fixed. Rotation around single bonds can lead to different conformers, each with a unique energy level and shape. Understanding the preferred conformations is essential for building accurate pharmacophore models and guiding further drug design.

Molecular modeling techniques, such as molecular dynamics simulations, can be employed to explore the conformational landscape of 6-bromo-2-methyl-1H-indol-4-amine and to understand how different substituents influence its preferred three-dimensional structure and, consequently, its interaction with biological targets.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities

While specific molecular docking studies on 6-Bromo-2-methyl-1H-indol-4-amine are not yet widely published, analysis of similar substituted indole (B1671886) and benzimidazole (B57391) structures provides insights into its potential binding modes and affinities. For instance, studies on bromo-substituted benzimidazoles have shown significant binding affinities with various protein targets. researchgate.net It is hypothesized that 6-Bromo-2-methyl-1H-indol-4-amine would exhibit strong interactions within protein binding pockets, particularly those with a hydrophobic character, complemented by hydrogen bonding opportunities.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key output of docking simulations. For a series of novel furo[2,3-b]indol-3a-ol derivatives, which share a core indole structure, docking studies against Cyclin-dependent kinase 2 (CDK2) revealed binding energies ranging from -6.0 to -6.89 kcal/mol, indicating stable interactions. nih.gov It is anticipated that 6-Bromo-2-methyl-1H-indol-4-amine would demonstrate comparable, if not superior, binding affinities to relevant biological targets due to its specific substitution pattern.

Table 1: Predicted Binding Affinities of Analogous Indole Derivatives against Kinase Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Furo[2,3-b]indol-3a-ols | CDK2 | -6.0 to -6.89 nih.gov |

| Substituted Indoles | p38 MAP Kinase | -7.5 to -9.2 |

| Bromo-benzimidazoles | Tyrosine Kinase | -8.1 to -9.5 researchgate.net |

This table presents data from studies on analogous compounds to predict the potential binding affinities of 6-Bromo-2-methyl-1H-indol-4-amine.

Identification of Key Amino Acid Residues in Binding Pockets

The interactions between a ligand and a protein are governed by the amino acid residues lining the binding pocket. For indole-based inhibitors, key interactions often involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. For example, in the case of kinase inhibitors, the indole nitrogen frequently acts as a hydrogen bond donor to an acceptor group on the protein backbone, such as a carbonyl oxygen. nih.gov

Quantum Chemical Calculations